Home > Products > Building Blocks P2840 > 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 1501-10-6

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-383647
CAS Number: 1501-10-6
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . It exhibits oral bioavailability and has shown efficacy in inhibiting tumor growth in mice models .

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized via a simple coupling reaction and subjected to docking studies . While its specific biological activity is not mentioned, the research highlights the synthesis and potential of pyrrolopyrimidine derivatives.

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of 5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine, a unique O-glycoside derivative .

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This O-glycoside is synthesized from 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one and exhibits unique UV spectral properties, indicating potential biological significance .

4-Methoxy-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is used as a reference for UV spectral comparison with 5-methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine .

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Compound Description: This compound is highlighted for its efficient and environmentally benign synthesis using a one-pot process .

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This series of compounds exhibit potent and selective inhibition against NF-κB inducing kinase (NIK) and demonstrate efficacy in treating psoriasis in mouse models .

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR . This compound showcases potential as a treatment for NSCLC with acquired resistance to first-generation EGFR tyrosine kinase inhibitors.

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: The compound's structure, confirmed by X-ray crystallography, reveals specific spatial arrangements and hydrogen bonding patterns . This research emphasizes the structural aspects of pyrrolopyrimidine derivatives.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a potent inhibitor of FLT3 and various cyclin-dependent kinases (CDKs), showing promising antiproliferative effects against acute myeloid leukemia (AML) cells in vitro and in vivo .

N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound served as a core scaffold in the development of JAK1-selective inhibitors. Researchers combined structural elements from tofacitinib and this scaffold to achieve improved selectivity .

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ((R)-6c)

  • Compound Description: (R)-6c emerged as a potent and selective JAK1 inhibitor, derived from the N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold . It exhibited promising in vitro and in vivo activity in preclinical models of rheumatoid arthritis.

5-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3-methyl-2-(methylsulfanyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one monohydrate

  • Compound Description: The research focuses on the crystal structure analysis of this compound, revealing its unique hydrogen bonding network and sheet-like arrangement in the solid state .

7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate (MT-tubercidin·H2O)

  • Compound Description: MT-tubercidin·H2O, studied for its potential antimalarial properties, showcases variations in melting point attributed to the presence of a water molecule in its crystal structure .

N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds demonstrate dual inhibitory activity against Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR), offering potential as anticancer agents .

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

  • Compound Description: PF-04965842 is a highly selective JAK1 inhibitor, demonstrating efficacy in a rat model of rheumatoid arthritis . This compound highlights the potential of targeting JAK1 for treating autoimmune diseases.

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

  • Compound Description: PF-06651600 is a highly selective and orally active JAK3 inhibitor that acts through covalent binding to Cys-909, a unique residue in JAK3 . It has been investigated in clinical trials for its potential in treating autoimmune diseases.

(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

  • Compound Description: CP-690,550 is a clinically relevant JAK3 inhibitor, and the research focuses on the impact of stereochemistry on its activity and selectivity .

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative synthesized efficiently using FeCl3-SiO2 as a catalyst .

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

  • Compound Description: This series of compounds acts as selective and orally bioavailable inhibitors of Protein kinase B (Akt), showing potential as antitumor agents .

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This series represents a novel class of Receptor-interacting protein kinase 1 (RIPK1) inhibitors with potent activity in a tumor metastasis model .

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid

  • Compound Description: This compound is a novel dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) with potential as an antitumor agent .

(+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

  • Compound Description: These compounds are carbocyclic analogs of 7-deazaguanosine and exhibit antiviral activity against HSV-1 and HSV-2 .

7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This broad class of compounds, synthesized using phosphorus pentoxide, includes a variety of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines that were screened for pesticidal activity .

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: Compound B3 is a potent HDAC inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold, showing promising antiproliferative effects against various tumor cell lines .

2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Acyclo-7-desazaguanosin, a potential antiviral agent .

N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines

  • Compound Description: This series of compounds, with varying aryl substituents at the 4-amino group, was synthesized using phosphorus pentoxide . The specific biological activity of these compounds is not mentioned.

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid

  • Compound Description: This compound is a dideazatetrahydrofolate analog that acts as a thymidylate synthase inhibitor with potential antitumor activity .

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

  • Compound Description: PF-06447475 is a potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor with potential for treating Parkinson's disease .

6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series, including both fluorinated and non-fluorinated analogs, highlights the impact of substituents on the 1H, 13C, and 19F NMR chemical shifts .
Applications in Various Fields

Antiproliferative Activity

A series of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, which are structurally related to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been synthesized and evaluated for their antiproliferative activities against various human solid tumor cell lines. These compounds have shown considerable growth inhibition and have been observed to induce cell cycle arrest in the G(2)/M phase in breast and lung cancer cells3.

Cholinesterase and Aβ-Aggregation Inhibitors

Derivatives of 2,4-disubstituted pyrimidines have been designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds have shown potential for the treatment of Alzheimer's disease by targeting multiple pathological routes, including the inhibition of cholinesterase activity and Aβ aggregation4.

Antihypertensive Activity

The 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been prepared and evaluated for their antihypertensive activity. Some of these compounds have been effective in lowering blood pressure in spontaneously hypertensive rats, with a gradual and sustained effect, and have shown the potential to maintain normalized blood pressure levels with daily oral doses5.

Antiviral Activity

Certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides, related to the compound of interest, have been synthesized and tested for their antiviral activity. Although most of these derivatives did not show significant inhibition of cell growth, one of the thioamide derivatives exhibited activity against human cytomegalovirus (HCMV)6.

Fungicidal Properties

Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally related to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been synthesized and found to possess fungicidal properties. These compounds were obtained through a series of reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile and amines7.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrrolopyrimidine derivative. Pyrrolo[2,3-d]pyrimidines are characterized by a fused pyrrole and pyrimidine ring system, which contributes to their unique chemical properties and biological activities. This compound has been explored for its role as a Bruton’s tyrosine kinase inhibitor, making it relevant in the context of treating conditions such as rheumatoid arthritis and certain types of lymphoma .

Synthesis Analysis

The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through various methods. Recent literature highlights several effective synthetic routes:

  1. Copper-Catalyzed Reactions: A common method involves copper-catalyzed coupling reactions, which facilitate the formation of the pyrrolo[2,3-d]pyrimidine scaffold. This method often utilizes starting materials such as alkynylpyrimidines and amines under mild conditions .
  2. Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of pyrrolo[2,3-d]pyrimidines. This technique allows for rapid heating and improved reaction conditions .
  3. Fischer Indole Synthesis: Another approach involves Fischer indole synthesis, where pyrrole derivatives are reacted with appropriate carbonyl compounds to form the desired heterocyclic structure .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives with potentially enhanced biological activities.

Molecular Structure Analysis

The molecular structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine includes:

  • Molecular Formula: C8_{8}H9_{9}N5_{5}
  • Molecular Weight: Approximately 175.19 g/mol
  • Structural Features:
    • A fused pyrrole and pyrimidine ring system.
    • A methyl group at the 5-position of the pyrrole ring.
    • An amino group at the 4-position of the pyrimidine ring.

The presence of these functional groups contributes to its reactivity and biological activity, particularly in inhibiting specific kinases involved in cellular signaling pathways .

Chemical Reactions Analysis

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in several chemical reactions:

  1. Kinase Inhibition: The compound has been shown to selectively inhibit Bruton’s tyrosine kinase, which is crucial for B-cell receptor signaling. This inhibition leads to reduced cell proliferation in B-cell malignancies .
  2. Substitution Reactions: The amino group can undergo various substitution reactions, allowing for further derivatization to enhance pharmacological properties.
  3. Formation of Derivatives: The compound can be modified at different positions (e.g., 5 or 7) to create new derivatives that may exhibit improved potency or selectivity against target enzymes .
Mechanism of Action

The mechanism of action for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily revolves around its role as a Bruton’s tyrosine kinase inhibitor. By binding to the active site of Bruton’s tyrosine kinase, it prevents autophosphorylation and subsequent downstream signaling events critical for B-cell activation and survival. This inhibition results in:

  • Reduced proliferation of malignant B-cells.
  • Potential therapeutic effects in autoimmune diseases by modulating immune responses .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range consistent with similar compounds.

These properties influence its formulation in pharmaceutical applications and its bioavailability when administered .

Applications

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several notable applications:

  1. Pharmaceutical Development: It is being developed as a potential therapeutic agent for treating B-cell malignancies and autoimmune disorders such as rheumatoid arthritis due to its selective inhibition of Bruton’s tyrosine kinase .
  2. Research Tool: The compound serves as a valuable tool in biochemical research for studying signaling pathways involving Bruton’s tyrosine kinase.
  3. Drug Design: Its structure provides a scaffold for designing new inhibitors with enhanced efficacy and selectivity against various kinases involved in disease processes .
Introduction to 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Structural Characterization and Nomenclature

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a nitrogen-rich bicyclic heterocycle composed of a pyrrole ring fused to a pyrimidine ring at the [2,3-d] positions. Its systematic IUPAC name is 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, reflecting the methyl group at the 5-position and the amino group at the 4-position of the pyrimidine ring. The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol . Key structural identifiers include:

Table 1: Molecular Identifiers of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

PropertyValue
CAS Registry Number1501-10-6
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
IUPAC Name5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Canonical SMILESCC1=CNC2=NC=NC(=C12)N
InChI KeyZEWNAJJTKKUMEK-UHFFFAOYSA-N

Spectroscopic characterization reveals distinct features:

  • Nuclear Magnetic Resonance (NMR): The proton NMR spectrum in DMSO-d₆ displays characteristic signals for the methyl group (δ ~2.4 ppm), pyrrole ring protons (δ ~6.0 and ~7.0 ppm), and amino group protons (δ ~7.5 ppm) [6].
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows a prominent molecular ion peak at m/z 149.1 [M+H]⁺, consistent with the molecular weight [6].
  • Hydrogen Bonding: The 4-amino group and N1 nitrogen atom serve as hydrogen bond donors, while the pyrimidine N3 acts as a hydrogen bond acceptor. This motif facilitates binding to biological targets like kinases and tubulin [5] [9].

Historical Development in Heterocyclic Chemistry

The chemistry of pyrrolopyrimidines emerged in the mid-20th century alongside investigations into purine analogs. Early synthetic routes relied on cyclocondensation strategies:

  • Foundational Syntheses (1970s): Initial methods involved reacting 2,4-diamino-6-hydroxypyrimidine with α-halocarbonyl compounds like chloroacetone. This one-step cyclization yielded the core scaffold but with limited regiocontrol [6] [10].
  • Natural Product Inspiration: Discovery of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics (e.g., tubercidin, toyocamycin) in Streptomyces species highlighted their biological relevance and spurred synthetic efforts to create non-glycosylated analogs like 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [10].
  • Methodological Refinements: Modern syntheses employ convergent strategies. A representative approach uses 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, which undergoes sequential amination at C4, substitution at C6 with amines, and cyclization with ethyl acetoacetate to introduce the 5-methyl group [6] [10].

Table 2: Key Milestones in Pyrrolopyrimidine Chemistry

PeriodDevelopmentSignificance
1950-1960sIsolation of tubercidin and related nucleoside antibioticsValidated biological potential of pyrrolo[2,3-d]pyrimidine scaffold
1970sFirst general syntheses from pyrimidine precursorsEnabled access to unsubstituted and simple alkyl derivatives
1990s-PresentConvergent synthesis with regiocontrolled substitutionsFacilitated complex derivatization for drug discovery (e.g., C5, C7 modifications)

Significance in Medicinal Chemistry and Drug Discovery

This scaffold serves as a "privileged structure" in drug design due to its mimicry of purine nucleobases, enabling targeted interactions with enzymes and receptors. Key therapeutic applications include:

  • Anticancer Agents:
  • Microtubule Inhibition: 5,7-Disubstituted analogs (e.g., 5-phenylethyl-7-benzyl derivatives) act as potent microtubule-destabilizing agents. These compounds bind to a novel site on tubulin distinct from colchicine or taxol sites, overcoming multidrug resistance mediated by P-glycoprotein (Pgp) efflux pumps. Compound 7 (from [2] [4]) exhibits nanomolar GI₅₀ values against diverse cancer cell lines by inducing G₂/M cell cycle arrest.
  • Thymidylate Synthase (TS) Inhibition: Analogous 5-thiopyridyl derivatives demonstrate potent TS inhibition (IC₅₀ = 0.34 μM), disrupting DNA synthesis [6].
  • Cytotoxic Derivatives: 5-[(5-Nitro-1H-benzimidazol-2-yl)thio] variants show significant activity against HCT116 colon cancer cells (IC₅₀ = 17.6 μM) by inducing dose-dependent apoptosis [6].

  • Kinase Inhibition:

  • Bruton’s Tyrosine Kinase (Btk) Inhibitors: Scaffold replacement in ibrutinib analogs with 7H-pyrrolo[2,3-d]pyrimidin-4-amine maintains covalent binding to Cys481 in Btk. This improves selectivity over off-targets like EGFR and JAK3, reducing toxicity risks in rheumatoid arthritis therapy [5].
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Ribociclib exemplifies FDA-approved CDK4/6 inhibitors containing a related aminopyrimidine core, validating kinase targeting [10].

  • Anti-Infective Agents:

  • Cryptosporidium parvum Inhibition: Derivatives like BKI-1649 potently inhibit calcium-dependent protein kinase 1 (CpCDPK1), blocking parasite proliferation (EC₅₀ < 2 μM) with low mammalian cell toxicity [9].

Table 3: Biological Activities of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Therapeutic AreaTarget/MechanismKey Compound FeaturesActivity
OncologyTubulin polymerization inhibition5-(3,4,5-Trimethoxyphenethyl)-7-(3,4-dimethoxybenzyl)GI₅₀ = 10–100 nM [2] [4]
OncologyThymidylate synthase inhibition5-[(Pyridin-2-yl)thio] substitutionIC₅₀ = 0.34 μM [6]
AutoimmunityBruton’s tyrosine kinase (Btk)4-((1-(4-Phenoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl) linkerBtk IC₅₀ = 6.09 nM [5]
Infectious DiseaseCryptosporidium CDPK16-(Alkoxynaphthalen-2-yl)-2-methylpropan-2-olCpCDPK1 IC₅₀ < 50 nM [9]

The scaffold’s versatility is further evidenced by derivatives exploring substitutions at N7 (benzylation), C5 (arylthio, phenethyl), and the 4-amino group. These modifications fine-tune physicochemical properties like solubility (e.g., tertiary alcohol linkers reduce logP) and target engagement [4] [5]. Its role as a bioisostere for purines and pyrazolopyrimidines enables the optimization of pharmacokinetic profiles while retaining potency, cementing its status as a cornerstone of heterocyclic medicinal chemistry [9] [10].

Properties

CAS Number

1501-10-6

Product Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

ZEWNAJJTKKUMEK-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=NC(=C12)N

Synonyms

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl- (9CI)

Canonical SMILES

CC1=CNC2=NC=NC(=C12)N

Isomeric SMILES

CC1=CN=C2C1=C(NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.